molecular formula C23H18N2O3 B11551695 Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate

Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate

Cat. No.: B11551695
M. Wt: 370.4 g/mol
InChI Key: VPRXBADWYGYBFS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenols with aldehydes or ketones. For Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C23H18N2O3/c1-15-5-3-8-20-21(15)25-22(28-20)18-6-4-7-19(13-18)24-14-16-9-11-17(12-10-16)23(26)27-2/h3-14H,1-2H3

InChI Key

VPRXBADWYGYBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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